N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound features an oxazole ring fused to a pyridine ring, making it a part of the oxazolo[5,4-b]pyridine family
Preparation Methods
The synthesis of N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a pyridine derivative with an oxazole precursor. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the oxazole ring . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, the compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell proliferation and survival .
Comparison with Similar Compounds
N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Isoxazolo[4,5-b]pyridine derivatives: These compounds also feature a fused oxazole-pyridine ring system but differ in the position of the nitrogen and oxygen atoms.
Thiazolo[5,4-b]pyridine derivatives: These compounds contain a sulfur atom in place of the oxygen atom in the oxazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamoyl and isopropyl groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-9(2)14-8-13(15-10(3)22-25-18(15)21-14)17(24)20-12-6-4-11(5-7-12)16(19)23/h4-9H,1-3H3,(H2,19,23)(H,20,24) |
InChI Key |
CPJRSUUASCPOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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